molecular formula C4H9ClN2O B2894019 4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride CAS No. 2237218-75-4

4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride

Cat. No. B2894019
M. Wt: 136.58
InChI Key: FAVJHDXUVREHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride” is a chemical compound with the CAS Number: 2237218-75-4 . It has a molecular weight of 136.58 and its IUPAC name is isoxazolidin-3-ylidenemethanamine hydrochloride .


Molecular Structure Analysis

The InChI code for “4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride” is 1S/C4H8N2O.ClH/c5-3-4-1-2-7-6-4;/h3,6H,1-2,5H2;1H . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride is a high-affinity, orally active neurokinin-1 (h-NK(1)) receptor antagonist. It has shown effectiveness in preclinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Coordination Chemistry of Oxazoline Ligands

4,5-Dihydro-1,3-oxazole ligands, also known as 2-oxazolines or simply oxazolines, have been utilized as chiral auxiliaries in transition metal-catalyzed asymmetric organic syntheses. These ligands exhibit characteristics like versatile ligand design, straightforward synthesis from readily available precursors, and modulation of chiral centers near the donor atoms (Gómez et al., 1999).

Heterocyclic System Synthesis

The reaction of 1-substituted 4-acyl-5-hydroxy-3-methyl-1H-pyrazoles with hydroxylamine leads to novel heterocyclic systems, such as 7-methyl-1,5,6-triazaspiro[2.4]hepta-1,6-dien-4-ones. These structures are elucidated through single-crystal X-ray analysis and NMR spectroscopic investigations (Holzer et al., 2003).

Synthesis of Novel Compounds

The synthesis of N,N′‐Bis(4‐methyloxazol‐5‐yl)urea as a key building block for the potential bronchodilator 1,3-bis(4methyloxazol-5-yl)xanthine involves the transformation of 4-methyloxazole-5-carboxylic acid to its isocyanate derivative, followed by the formation of urea. This synthesis demonstrates the intricacies of the oxazole ring system as an electron withdrawing unit (Ray & Ghosh, 1999).

1,2,4-Triazole-3,5-Diamine Derivatives Synthesis

1,2,4-Triazole-3,5-diamine derivatives are synthesized from isothiocyanates and mono-substituted hydrazines, demonstrating moderate to high yields. This method showcases the versatility of these compounds in organic synthesis (Liu & Iwanowicz, 2003).

Novel Synthesis of 1,2,4-Triazoles

An effective 1,3-dipolar cycloaddition method for synthesizing 1,3,5-trisubstituted 1,2,4-triazole derivatives uses oximes and hydrazonoyl hydrochlorides. This method is applicable to various substrates, including aliphatic, cyclic aliphatic, aromatic, and heterocyclic oximes (Wang et al., 2011).

properties

IUPAC Name

4,5-dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O.ClH/c5-3-4-1-2-7-6-4;/h1-3,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVJHDXUVREHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CON=C1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride

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